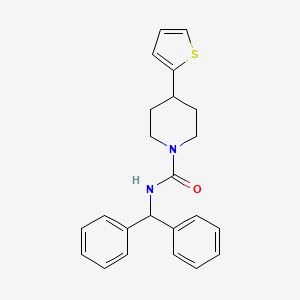
Ethyl 2-(3-phenyloxetan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-phenyloxetan-3-yl)acetate is a chemical compound with the CAS Number: 2122469-25-2 . It has a molecular weight of 220.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c1-2-16-12(14)8-13(9-15-10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 .Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-phenyloxetan-3-yl)acetate phenylglycidate is not fully understood, but it is believed to involve the inhibition of enzyme activity. Specifically, it has been shown to bind to the active site of acetylcholinesterase and block the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive function. This may have implications for the treatment of conditions such as Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Biochemical and Physiological Effects
In addition to its effects on enzyme activity, this compound phenylglycidate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease. It has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Ethyl 2-(3-phenyloxetan-3-yl)acetate phenylglycidate in lab experiments is its relatively low cost and availability. It is also stable and can be easily synthesized in large quantities. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, its effects on enzyme activity may be influenced by factors such as pH and temperature, which may need to be carefully controlled.
Direcciones Futuras
There are several potential future directions for research involving Ethyl 2-(3-phenyloxetan-3-yl)acetate phenylglycidate. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, its antioxidant and anti-inflammatory properties may have applications in the prevention and treatment of other diseases such as cancer and cardiovascular disease. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
Ethyl phenylglycidate can be synthesized through several methods, including the reaction of phenylacetic acid with Ethyl 2-(3-phenyloxetan-3-yl)acetateene oxide and Ethyl 2-(3-phenyloxetan-3-yl)acetate chloroacetate. Another common method involves the reaction of phenylacetic acid with Ethyl 2-(3-phenyloxetan-3-yl)acetateene oxide and this compound bromoacetate. These reactions typically require the use of a catalyst and may involve multiple steps.
Aplicaciones Científicas De Investigación
Ethyl phenylglycidate has been used in a variety of scientific research applications. One of its primary uses is as a model compound for studying the mechanisms of enzymatic reactions. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in a variety of physiological processes, including neurotransmitter synthesis and degradation.
Propiedades
IUPAC Name |
ethyl 2-(3-phenyloxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-12(14)8-13(9-15-10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCFBJPVORWHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

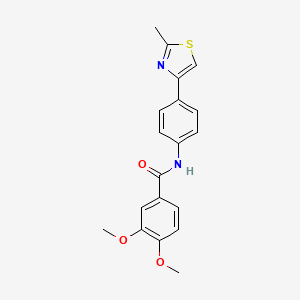
![N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2677502.png)

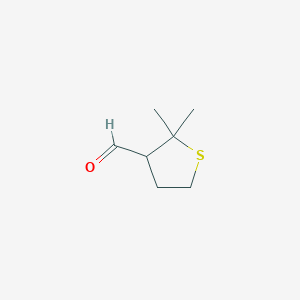

![[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2677510.png)
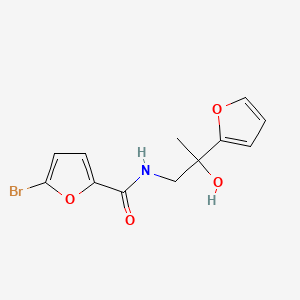
![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677513.png)


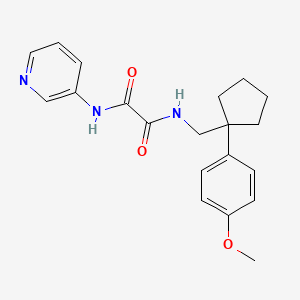
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)
